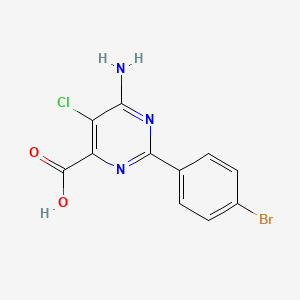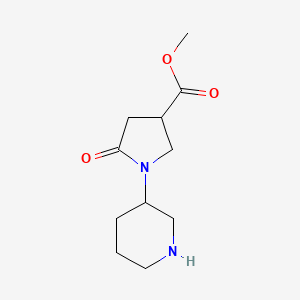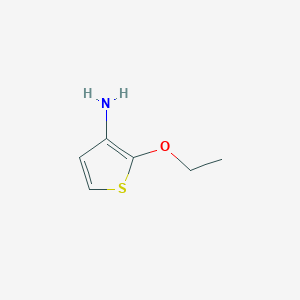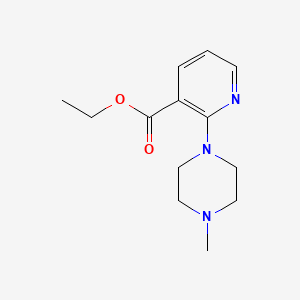
6-Amino-2-(4-bromophenyl)-5-chloropyrimidine-4-carboxylic acid
Overview
Description
6-Amino-2-(4-bromophenyl)-5-chloropyrimidine-4-carboxylic acid, also known as BPCAP, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential applications in drug development. This compound belongs to the class of pyrimidine derivatives and has a molecular formula of C12H7BrClN3O2.
Mechanism Of Action
6-Amino-2-(4-bromophenyl)-5-chloropyrimidine-4-carboxylic acid exerts its pharmacological effects by binding to the ATP-binding site of CK2, thereby preventing the enzyme from phosphorylating its substrate proteins. This leads to the disruption of various signaling pathways that are essential for cancer cell survival and proliferation, ultimately resulting in cell death.
Biochemical And Physiological Effects
6-Amino-2-(4-bromophenyl)-5-chloropyrimidine-4-carboxylic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells, both in vitro and in vivo. In addition, 6-Amino-2-(4-bromophenyl)-5-chloropyrimidine-4-carboxylic acid has been found to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Advantages And Limitations For Lab Experiments
One of the advantages of using 6-Amino-2-(4-bromophenyl)-5-chloropyrimidine-4-carboxylic acid in laboratory experiments is its ability to selectively target CK2, which is overexpressed in many types of cancer cells. However, the limitations of using 6-Amino-2-(4-bromophenyl)-5-chloropyrimidine-4-carboxylic acid include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
Further research is needed to fully understand the pharmacological properties of 6-Amino-2-(4-bromophenyl)-5-chloropyrimidine-4-carboxylic acid and its potential applications in cancer therapy. Future studies could focus on optimizing the synthesis of 6-Amino-2-(4-bromophenyl)-5-chloropyrimidine-4-carboxylic acid to improve its solubility and bioavailability, as well as investigating its effects on other cellular pathways and in combination with other chemotherapeutic agents.
Scientific Research Applications
6-Amino-2-(4-bromophenyl)-5-chloropyrimidine-4-carboxylic acid has been found to exhibit potential as a pharmacological agent due to its ability to modulate certain biological pathways. Research has shown that 6-Amino-2-(4-bromophenyl)-5-chloropyrimidine-4-carboxylic acid can inhibit the activity of protein kinase CK2, an enzyme that is involved in the regulation of various cellular processes such as cell growth and differentiation. Inhibition of CK2 has been linked to the suppression of tumor growth, making 6-Amino-2-(4-bromophenyl)-5-chloropyrimidine-4-carboxylic acid a potential candidate for cancer therapy.
properties
IUPAC Name |
6-amino-2-(4-bromophenyl)-5-chloropyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClN3O2/c12-6-3-1-5(2-4-6)10-15-8(11(17)18)7(13)9(14)16-10/h1-4H,(H,17,18)(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUSKWROSWXMPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C(=N2)N)Cl)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2-(4-bromophenyl)-5-chloropyrimidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanethioamide](/img/structure/B1394067.png)





![N-[2,5-Bis(trifluoromethyl)benzyl]-N-methylamine](/img/structure/B1394077.png)
![N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine](/img/structure/B1394078.png)

![N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B1394081.png)



